molecular formula C8H16O3 B14282544 Ethyl 2-ethoxy-2-methylpropanoate CAS No. 151598-88-8

Ethyl 2-ethoxy-2-methylpropanoate

Cat. No.: B14282544
CAS No.: 151598-88-8
M. Wt: 160.21 g/mol
InChI Key: WNIHNYUROPJCLW-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-2-methylpropanoate can be synthesized through the esterification reaction between 2-ethoxy-2-methylpropanoic acid and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture, ensuring a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: 2-ethoxy-2-methylpropanoic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: 2-ethoxy-2-methylpropanol.

Scientific Research Applications

Ethyl 2-ethoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-methylpropanoate primarily involves its reactivity as an ester. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing the corresponding acid and alcohol. This reaction is crucial in various metabolic pathways and drug metabolism processes.

Comparison with Similar Compounds

Ethyl 2-ethoxy-2-methylpropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure, which imparts different physical and chemical properties. For instance, its boiling point, solubility, and reactivity may differ from those of ethyl acetate and methyl butyrate, making it suitable for specific applications where other esters may not be as effective.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

CAS No.

151598-88-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-ethoxy-2-methylpropanoate

InChI

InChI=1S/C8H16O3/c1-5-10-7(9)8(3,4)11-6-2/h5-6H2,1-4H3

InChI Key

WNIHNYUROPJCLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OCC

Origin of Product

United States

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